

Physical and chemical properties of Hydroxy Bezafibrate-D6

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Compound of Interest

Compound Name: Hydroxy Bezafibrate-D6

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Hydroxy Bezafibrate-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Hydroxy Bezafibrate-D6**, a deuterated metabolite of the lipid-lowering agent Bezafibrate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Hydroxy Bezafibrate-D6 is the deuterium-labeled form of Hydroxy Bezafibrate, a primary metabolite of Bezafibrate.[1] Bezafibrate is a fibrate drug used to treat hyperlipidemia by activating peroxisome proliferator-activated receptors (PPARs).[2] The deuteration of Hydroxy Bezafibrate, specifically with six deuterium atoms (D6), makes it a valuable tool in analytical and metabolic research. Its primary application is as an internal standard in quantitative analyses, such as those performed using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of stable heavy isotopes like deuterium can also be used to investigate the pharmacokinetic and metabolic profiles of drugs.[3]

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of **Hydroxy Bezafibrate-D6** are not extensively available. However, data for the non-deuterated form, Hydroxy Bezafibrate, and the parent compound, Bezafibrate, provide valuable reference points.

Table 1: General and Chemical Properties

Property	Value	Source
Chemical Name	2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid	[4]
Synonyms	Hydroxy Bezafibrate-d6	[5]
Molecular Formula	C ₁₉ H ₁₄ D ₆ ClNO ₅	[5]
Molecular Weight	383.86 g/mol	[5]
CAS Number	Not Available	[5]
Appearance	White solid	[6]

Table 2: Computed and Experimental Physical Properties

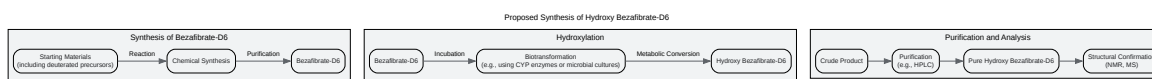
Property	Hydroxy Bezafibrate-D6	Hydroxy Bezafibrate (non-deuterated)	Bezafibrate (parent drug)
Melting Point	No data available	No data available	186 °C[1]
Boiling Point	No data available	No data available	No data available
Solubility	No data available	No data available	Sparingly soluble in aqueous buffers. Soluble in ethanol (~3 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml).[7]
pKa	No data available	No data available	3.29±0.10 (Predicted) [8]
LogP	No data available	2.8 (Computed)[9]	3.8 (Computed)[1]

Experimental Protocols

Proposed Synthesis of Hydroxy Bezafibrate-D6

A definitive, published protocol for the synthesis of **Hydroxy Bezafibrate-D6** is not readily available. However, a plausible synthetic route can be conceptualized based on the known synthesis of Bezafibrate and general methods for producing deuterated metabolites. The synthesis would likely involve the hydroxylation of Bezafibrate-D6.

Experimental Workflow: Proposed Synthesis of **Hydroxy Bezafibrate-D6**



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Caption: A conceptual workflow for the synthesis of **Hydroxy Bezafibrate-D6**.

Methodology:

- **Synthesis of Bezafibrate-D6:** The synthesis would likely start from deuterated precursors. An improved synthesis method for non-deuterated Bezafibrate involves the condensation of N-(4-chlorobenzoyl)-tyramine with acetone and chloroform in the presence of a phase transfer catalyst.[10] For the D6 version, deuterated acetone (acetone-d6) would be a key reagent.
- **Hydroxylation:** The resulting Bezafibrate-D6 would then undergo hydroxylation. This can often be achieved through biotransformation using specific cytochrome P450 (CYP) enzymes or microbial cultures known to metabolize the parent drug.[11]
- **Purification and Analysis:** The final product, **Hydroxy Bezafibrate-D6**, would be purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC). The structure and purity of the compound would then be confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[11]

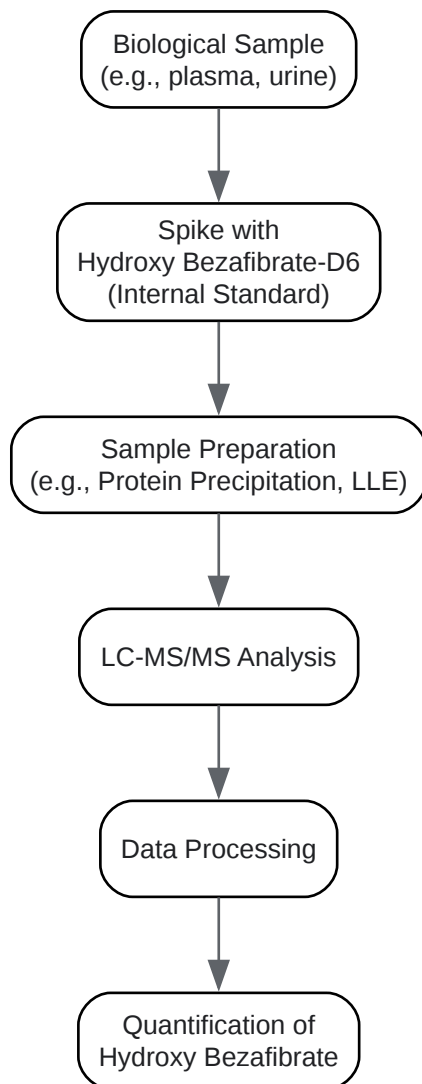
Analytical Methodology

Hydroxy Bezafibrate-D6 is primarily used as an internal standard for the quantification of Hydroxy Bezafibrate in biological samples. A typical analytical workflow would involve liquid

chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: Quantification using **Hydroxy Bezafibrate-D6**

Analytical Workflow for Quantification



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Caption: A general workflow for the use of **Hydroxy Bezafibrate-D6** in quantitative analysis.

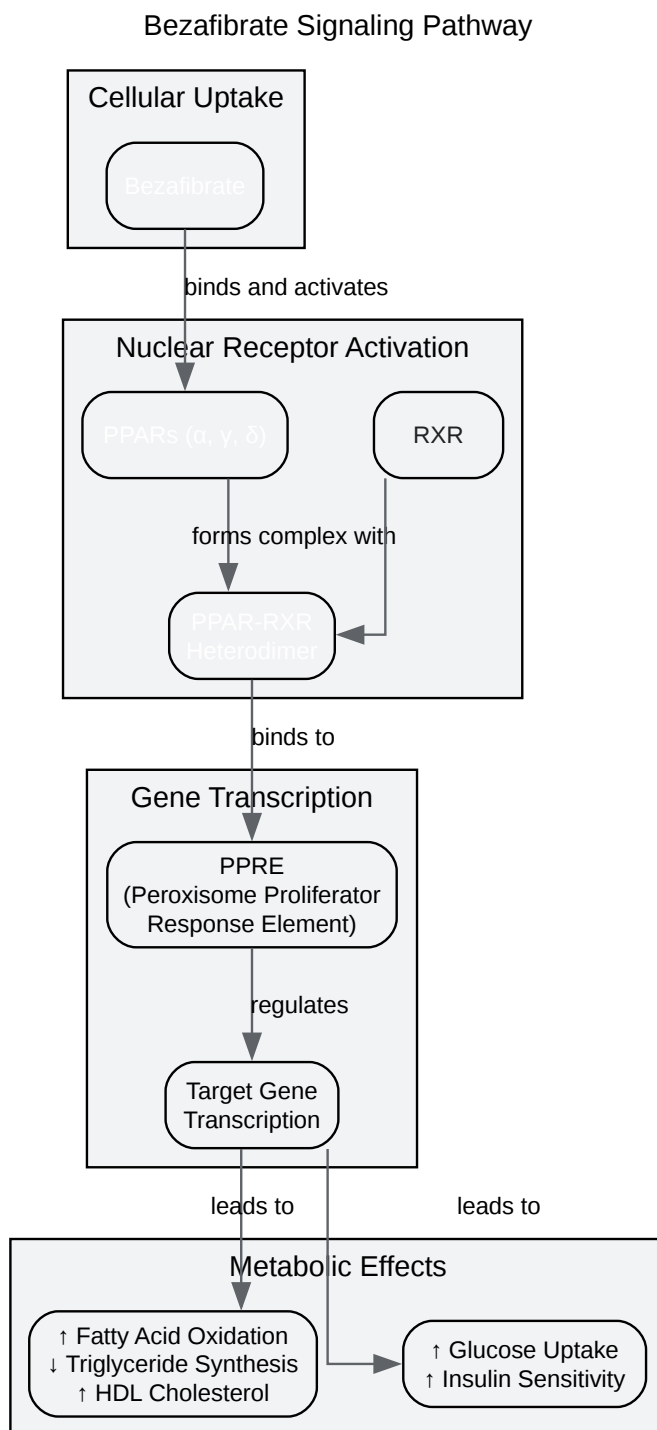
Methodology:

- **Sample Preparation:** A known amount of **Hydroxy Bezafibrate-D6** is added to the biological sample (e.g., plasma, urine). The sample is then processed to remove interfering substances, for example, through protein precipitation or liquid-liquid extraction.[12]
- **LC-MS/MS Analysis:** The prepared sample is injected into an LC-MS/MS system. The liquid chromatography component separates the analyte (Hydroxy Bezafibrate) and the internal standard (**Hydroxy Bezafibrate-D6**) from other components in the sample. The tandem mass spectrometry component detects and quantifies both the analyte and the internal standard based on their specific mass-to-charge ratios.[12]
- **Quantification:** The concentration of Hydroxy Bezafibrate in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mechanism of Action of the Parent Compound: Bezafibrate

While **Hydroxy Bezafibrate-D6** is primarily an analytical standard, its parent compound, Bezafibrate, is a pharmacologically active agent. Bezafibrate is a pan-PPAR agonist, meaning it activates all three PPAR isoforms (α , γ , and δ).[2][13] This activation leads to a cascade of downstream effects that modulate lipid and glucose metabolism.

Signaling Pathway: Bezafibrate Mechanism of Action



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Caption: The mechanism of action of Bezafibrate via PPAR activation.

The activation of PPARs by Bezafibrate leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This results in beneficial changes in lipid metabolism, including increased fatty acid oxidation, decreased triglyceride synthesis, and increased HDL cholesterol levels, as well as improved glucose metabolism.[2]

Conclusion

Hydroxy Bezafibrate-D6 is a crucial tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. While detailed physical and chemical data for this specific deuterated metabolite are scarce, its role as an internal standard in analytical methods is well-established. Understanding the properties and synthesis of its parent compound, Bezafibrate, provides a solid foundation for its application in research and development. The information compiled in this guide aims to support the scientific community in the effective use of **Hydroxy Bezafibrate-D6**.

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